molecular formula C12H12N2O2 B5525626 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide

3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide

Cat. No.: B5525626
M. Wt: 216.24 g/mol
InChI Key: JLLUFHRXVWCNOJ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of isoxazole-carboxamide derivatives, which are recognized as privileged structures in the development of novel pharmacologically active agents. Isoxazole derivatives have been extensively studied and demonstrated a wide spectrum of biological activities in scientific research, including investigational anticancer , immunosuppressive , and anti-inflammatory properties . The core isoxazole structure is a key pharmacophore in certain approved therapeutics, such as the immunosuppressive agent Leflunomide , highlighting the therapeutic potential of this chemical class. In a research context, compounds sharing the 3,5-dimethylisoxazole-4-carboxamide scaffold have been identified as promising scaffolds for developing antiproliferative agents. For instance, certain synthesized phenyl-isoxazole-carboxamide derivatives exhibited potent to moderate activity against a panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) in vitro . The mechanism of action for this class of compounds in research settings is multifaceted and may involve the inhibition of cell proliferation and the induction of pro-apoptotic pathways, as suggested by studies on related isoxazole compounds that reported increases in the expression of caspases and other apoptotic markers . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals. References 1. Synthesis of novel isoxazole–carboxamide derivatives as anticancer agents . 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of Isoxazole Derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-11(9(2)16-14-8)12(15)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLUFHRXVWCNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Isoxazolecarboxamide Scaffolds

The construction of the 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide scaffold is primarily a two-stage process: the formation of the 3,5-dimethylisoxazole-4-carboxylic acid core, followed by the coupling with aniline (B41778) to form the amide bond.

Cycloaddition Reactions for Isoxazole (B147169) Ring Formation

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocycles. mdpi.com This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or alkene. For the synthesis of the 3,5-disubstituted isoxazole core of the target molecule, a common approach is the reaction between a nitrile oxide and a terminal alkyne. organic-chemistry.orgnih.gov

Nitrile oxides are unstable and are usually generated in situ from precursors such as aldoximes or nitroalkanes. mdpi.comunifi.it The regioselectivity of the cycloaddition is a crucial aspect, with the reaction of terminal alkynes and nitrile oxides generally yielding 3,5-disubstituted isoxazoles. organic-chemistry.org

A plausible pathway to the 3,5-dimethylisoxazole-4-carboxylic acid precursor would involve the cycloaddition of acetonitrile (B52724) oxide with a suitably substituted alkyne.

Carboxamide Linkage Formation via Condensation Reactions

The formation of the N-phenyl-4-isoxazolecarboxamide bond is achieved through a condensation reaction between the carboxylic acid group of the isoxazole core and aniline. Direct thermal condensation of carboxylic acids and amines is possible but often requires high temperatures. diva-portal.orgquora.com Therefore, the use of coupling agents or catalysts is a more common and efficient approach. nih.gov

A widely employed method involves the activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent such as 4-(dimethylamino)pyridine (DMAP). nih.gov These reagents facilitate the formation of an active ester intermediate, which readily reacts with the amine to form the amide bond.

Another established method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), which then reacts with the amine to yield the desired amide. google.comresearchgate.net

Coupling Agent/MethodDescriptionReference
EDCI/DMAPCarbodiimide-based coupling agents that activate the carboxylic acid for reaction with the amine. nih.gov
Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a highly reactive acyl chloride intermediate. google.comresearchgate.net
TiCl₄A Lewis acid that can mediate the direct condensation of carboxylic acids and amines. d-nb.info
Boronic AcidsCan act as catalysts for the direct amidation of carboxylic acids. mdpi.com

Novel and Optimized Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of isoxazolecarboxamides.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. unito.it The application of microwave irradiation to the 1,3-dipolar cycloaddition for isoxazole formation has been shown to significantly reduce reaction times compared to conventional heating. nih.govnih.gov Microwave heating can also be effectively employed for the amidation step, providing a rapid and efficient method for the synthesis of the final product. nih.gov

Table of Microwave-Assisted Isoxazole Synthesis:

Reactants Conditions Yield Reference
Aldehydes, Hydroxylamine, Alkynes Microwave irradiation, uncatalyzed Moderate nih.gov

The development of novel catalytic systems has provided milder and more efficient alternatives for amide bond formation. Lewis acids, such as titanium(IV) chloride (TiCl₄), can mediate the direct condensation of carboxylic acids and amines. d-nb.info Furthermore, organocatalysts, including boronic acid derivatives, have been shown to effectively catalyze amidation reactions. mdpi.comthieme-connect.de These catalytic methods often offer advantages in terms of substrate scope and functional group tolerance.

Transition metal catalysts, such as those based on niobium pentoxide (Nb₂O₅), have also been successfully employed for the direct amidation of various carboxylic acids with amines like aniline. researchgate.net

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

The [3+2] cycloaddition reaction for isoxazole formation is generally considered a concerted pericyclic reaction, although a stepwise mechanism involving a diradical intermediate has also been proposed. researchgate.net The regioselectivity is governed by the electronic and steric properties of the nitrile oxide and the dipolarophile.

The mechanism of carbodiimide-mediated amide bond formation involves the initial activation of the carboxylic acid to form an O-acylisourea intermediate. This highly reactive species is then attacked by the amine nucleophile, leading to the formation of the amide bond and the release of a urea (B33335) byproduct.

In catalyst-mediated amidations, the catalyst typically activates the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. For instance, in boronic acid-catalyzed amidations, a reactive acyloxyboron intermediate is proposed to be formed. mdpi.com

Studies on Reaction Selectivity and Yield Optimization

The synthesis of 3,4,5-trisubstituted isoxazoles, a class to which this compound belongs, is often achieved through [3+2] cycloaddition reactions. Studies have focused on optimizing these reactions by modifying catalysts, solvents, and other reaction conditions to improve regioselectivity and yields. nih.gov

One key approach involves the reaction of nitrile oxides with 1,3-dicarbonyl compounds, such as β-ketoamides, which are direct precursors to the target carboxamide structure. Research has demonstrated that aqueous media can be highly effective for this transformation, offering an environmentally friendly alternative to traditional organic solvents. The choice of base and the composition of the solvent system have been shown to be critical factors in controlling the reaction outcome. For instance, in the synthesis of related 3,4,5-trisubstituted isoxazoles, high selectivity and excellent yields were achieved by carefully tuning the amount of base and the ratio of water to co-solvents like methanol. nih.gov

In certain cases, performing the reaction with a reduced amount of a base such as diisopropylethylamine (DIPEA) in a high-water content solvent mixture resulted in a significant increase in the yield of the desired isoxazole product. nih.gov Remarkably, in some instances, the reaction proceeded to give the desired product in very high yield even in the absence of a base when the solvent composition was adjusted. nih.gov These findings highlight the intricate interplay between reaction parameters and the resulting efficiency and selectivity of isoxazole ring formation.

The table below summarizes findings from optimization studies for a model [3+2] cycloaddition reaction leading to a 3,4,5-trisubstituted isoxazole, illustrating the impact of base and solvent on product yield. nih.gov

EntryBase (mol %)Solvent SystemYield (%)
1DIPEA (10)95% Water / 5% Methanol70
2None5% Water / 95% Methanol95
3DIPEA (10)Phosphate Buffer (pH 7.4) / 5% Methanol76

Derivatization and Structural Modification Strategies for Isoxazolecarboxamide Analogues

Derivatization of the isoxazolecarboxamide scaffold is a common strategy to generate analogues with diverse properties. A primary method for this involves the amide coupling reaction between an isoxazole-4-carboxylic acid core and a variety of aniline derivatives. nih.govnih.govresearchgate.net This approach allows for systematic modification of the N-phenyl ring, introducing a range of substituents to probe structure-activity relationships.

The coupling reaction is typically facilitated by activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org This robust methodology enables the synthesis of a library of N-aryl isoxazolecarboxamides from a common isoxazole carboxylic acid intermediate. nih.govresearchgate.net

Structural modifications are not limited to the N-phenyl moiety. Strategies have been developed for the synthesis of various isoxazole derivatives, which can then be converted to the corresponding carboxamides. For example, multicomponent reactions involving 3,5-dimethyl-4-nitroisoxazole (B73060) have been used to create complex isoxazole-containing hybrids, demonstrating the versatility of the isoxazole ring for further functionalization. researchgate.net Additionally, rearrangements of related heterocyclic systems, such as isoxazoline (B3343090) N-oxides, provide alternative pathways to functionalized isoxazole-5-carboxamides. researchgate.net These advanced methods expand the accessible chemical space and allow for the introduction of diverse functional groups at various positions on the isoxazole core.

The table below presents examples of derivatization of a 5-methyl-3-phenylisoxazole-4-carboxylic acid with different substituted anilines to produce a series of isoxazolecarboxamide analogues. nih.govresearchgate.net

Compound IDN-Aryl SubstituentYield (%)
2a4-Chloro-2,5-dimethoxyphenyl67
2b3-(Trifluoromethyl)phenyl59
2c4-(2-Methoxyphenoxy)phenyl71
2e4-(Trifluoromethoxy)phenyl67.5

Sophisticated Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide, both ¹H and ¹³C NMR are indispensable for confirming its constitution.

Proton (¹H) NMR spectroscopy of this compound is anticipated to provide key signals that confirm the presence of all proton-containing functional groups. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

The ¹H NMR spectrum would characteristically display singlets for the two methyl groups attached to the isoxazole (B147169) ring. Due to the differing electronic effects of the adjacent oxygen and nitrogen atoms of the isoxazole ring, these methyl groups are expected to have slightly different chemical shifts, likely in the range of δ 2.2-2.8 ppm.

The protons of the N-phenyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.8 ppm. The multiplicity of these signals would depend on the substitution pattern, but for an unsubstituted phenyl group, one would expect to see a combination of multiplets corresponding to the ortho, meta, and para protons. The amide proton (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically found downfield, potentially in the range of δ 8.0-9.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4Singlet3HIsoxazole-CH₃
~2.6Singlet3HIsoxazole-CH₃
~7.1-7.6Multiplet5HPhenyl-H
~8.5Broad Singlet1HNH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the region of δ 160-170 ppm. The quaternary carbons of the isoxazole ring would also be found downfield, with predicted shifts around δ 155-165 ppm for C3 and C5, and a more upfield signal for C4. The carbons of the phenyl ring are expected to resonate in the aromatic region, from approximately δ 120 to 140 ppm. The two methyl group carbons attached to the isoxazole ring would appear at the most upfield region of the spectrum, likely between δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~12-15Isoxazole-CH₃
~15-18Isoxazole-CH₃
~110-115Isoxazole-C4
~120-130Phenyl-CH
~135-140Phenyl-C (ipso)
~158-162Isoxazole-C3/C5
~162-168C=O (Amide)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₂N₂O₂), the expected exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This high level of accuracy is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The protonated molecule [M+H]⁺ would be the primary ion observed.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. Fragmentation of this parent ion can be induced to provide structural information. A common fragmentation pathway for amides is the cleavage of the amide bond. nih.govrsc.org This would be expected to lead to the formation of characteristic fragment ions, such as the anilinium ion or the 3,5-dimethyl-4-isoxazolylcarbonyl cation.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺217.0977
[C₁₂H₁₂N₂O₂Na]⁺239.0796
[C₆H₅NH₂]⁺94.0500
[C₆H₆NO₂]⁺124.0398

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the amide carbonyl group (C=O). spectroscopyonline.compg.edu.pl The N-H stretching vibration of the secondary amide would likely appear as a sharp to moderately broad band between 3200 and 3400 cm⁻¹. researchgate.net The isoxazole ring would give rise to characteristic C=N stretching vibrations, typically in the range of 1550-1650 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium-StrongN-H Stretch (Amide)
~3050Medium-WeakAromatic C-H Stretch
~2950Medium-WeakAliphatic C-H Stretch
~1670StrongC=O Stretch (Amide I)
~1590MediumC=N Stretch (Isoxazole)
~1540Medium-StrongN-H Bend (Amide II)
~1440, ~1490MediumAromatic C=C Stretch

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are indispensable for separating and identifying components within a mixture, making them critical for assessing the purity of research samples like this compound.

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective qualitative technique for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. sigmaaldrich.com In the synthesis of isoxazole carboxamide derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.gov The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a specific compound in a given solvent system.

For structurally related isoxazole carboxamide derivatives, various solvent systems have been employed to achieve effective separation. The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane or dichloromethane (B109758) (DCM) and a more polar solvent like ethyl acetate, is optimized to obtain a clear separation of spots on the TLC plate. nih.govresearchgate.net

Table 1: TLC Parameters for Structurally Related Isoxazole Carboxamide Derivatives

Compound Mobile Phase (v/v) Retention Factor (Rf)
5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide DCM:Ethyl Acetate (4:1) 0.95 nih.govresearchgate.net
5-Methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide n-Hexane:Ethyl Acetate (3:2) 0.75 nih.gov
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide n-Hexane:Ethyl Acetate (3:2) 0.69 nih.gov

This data represents examples from published research on analogous compounds and illustrates typical conditions used for this class of molecules.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is widely used for the quantitative purity assessment of pharmaceutical and chemical samples. It utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, leading to highly efficient separations.

While specific HPLC methods for this compound are not detailed in the provided literature, methods developed for analogous aromatic amides can serve as a template. For instance, a sensitive and simple HPLC method was developed for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, another complex amide derivative. nih.gov Such a method typically involves a C18 reversed-phase column with an isocratic or gradient elution system, and detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.gov

Table 2: Example HPLC Method Parameters for a Complex Benzamide Derivative

Parameter Specification
Stationary Phase C18 Column nih.gov
Mobile Phase Acetonitrile (B52724):Water (70:30) with 0.1% Formic Acid (v/v) nih.gov
Elution Mode Isocratic nih.gov

| Detection | UV Absorbance at 320 nm nih.gov |

These parameters illustrate a typical HPLC method that could be adapted for the analysis of this compound.

Elemental Analysis for Compound Composition Verification

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to verify the empirical formula of a newly synthesized molecule, providing fundamental confirmation of its atomic composition. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the theoretical elemental composition can be calculated precisely.

In research, the experimentally determined percentages from a purified sample are compared against these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₂N₂O₂)

Element Symbol Atomic Mass Moles in Formula Mass in Formula Percentage (%)
Carbon C 12.011 12 144.132 66.65%
Hydrogen H 1.008 12 12.096 5.60%
Nitrogen N 14.007 2 28.014 12.96%
Oxygen O 15.999 2 31.998 14.80%

| Total | | | | 216.24 | 100.00% |

Experimental values obtained for a synthesized sample would be expected to align closely with these theoretical percentages to confirm the elemental formula.

Molecular Design Principles and Structure Activity Relationship Sar Investigations

Rational Design Strategies for Isoxazolecarboxamide Analogues

The rational design of isoxazolecarboxamide analogues often begins with the principle of active subunit combination. nih.gov This strategy involves identifying and combining known pharmacophoric groups to create novel molecules with enhanced or targeted biological activities. For instance, the isoxazole (B147169) ring itself is a well-established pharmacophore present in numerous clinically used drugs, including the anti-inflammatory drug valdecoxib (B1682126) and the antibiotic sulfamethoxazole. eurekaselect.comnih.gov

In the context of developing new therapeutic agents, scientists have synthesized series of phenyl-isoxazole-carboxamide derivatives by coupling aniline (B41778) derivatives with isoxazole-carboxylic acid. nih.govresearchgate.net This modular approach allows for the systematic exploration of the chemical space around the core scaffold. By varying the substituents on both the phenyl and isoxazole rings, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target. nih.govresearchgate.net For example, in the development of potential anticancer agents, various phenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.govresearchgate.net

Another key strategy is structure-based design, which utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. While specific examples focusing solely on 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide are not extensively detailed in the provided search results, the general principles of structure-based design are widely applied in medicinal chemistry and are relevant to this class of compounds. dundee.ac.uk This approach aims to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target protein, thereby enhancing potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For isoxazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological effects. mdpi.com

These models generate contour maps that visualize the regions around the molecule where specific properties are predicted to influence activity. For example, a QSAR study on a series of isoxazole derivatives targeting the farnesoid X receptor (FXR) revealed that hydrophobic groups at one position and electronegative groups at another were crucial for agonistic activity. mdpi.com Such models provide valuable insights for designing new analogues with improved potency. The statistical validation of these models, using parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient), is critical to ensure their predictive power. mdpi.com

While a specific QSAR model for this compound was not found in the search results, the application of these methods to the broader class of isoxazole derivatives demonstrates their utility in guiding the optimization of these compounds. mdpi.comnih.govresearchgate.net

Impact of Substituent Position and Electronic Effects on Biological Interactions

The position and electronic nature of substituents on both the phenyl and isoxazole rings of isoxazolecarboxamide analogues have a profound impact on their biological activity. The intrinsic inductive properties of atoms or functional groups, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), can significantly alter the molecule's interaction with its target. mdpi.com

Studies on various heterocyclic compounds have shown that the position of a substituent can dramatically alter the biological response. For instance, in a series of thiosemicarbazide (B42300) derivatives, the placement of a substituent at position 1 versus position 4 significantly determined their antibacterial activity. mdpi.com Similarly, for phenyl-isoxazole-carboxamide derivatives evaluated as anticancer agents, analogues with electron-withdrawing groups such as -F, -Cl, and -Br demonstrated notable cytotoxic effects. researchgate.net The specific position of these halogens (ortho, meta, or para) on the phenyl ring also influenced their potency. researchgate.net

Table 1: Influence of Phenyl Ring Substituents on the Anticancer Activity of Isoxazolecarboxamide Analogues

Compound IDSubstituent (Position)Target Cell LineIC50 (µM)Reference
2aHHeLa0.91 researchgate.net
2aHHep3B8.02 researchgate.net
1do-BrPC3Most Potent researchgate.net
1bm-BrPC3Less Potent than 1d researchgate.net

Note: This table is illustrative and based on findings for phenyl-isoxazole-carboxamide derivatives. "Potency" is described qualitatively as specific IC50 values were not provided for all compounds in the source material.

Conformational Analysis and Stereochemical Considerations in Molecular Design

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific orientation to fit into the binding site of its target. Conformational analysis of N-phenyl-isoxazolecarboxamides and related structures involves studying the rotational freedom around single bonds and the preferred spatial arrangement of the different parts of the molecule. nih.gov

For molecules with flexible linkers, such as the amide bond in isoxazolecarboxamides, different conformations can coexist in equilibrium. Computational methods, like molecular mechanics calculations, are used to determine the energy of different conformations and identify the most stable ones. nih.gov For example, in a study of tetrahydroisoquinolines, energy minima were found at specific torsion angles, indicating preferred orientations of the phenyl ring. nih.gov

Stereochemistry also plays a crucial role in molecular design. The presence of chiral centers can lead to enantiomers, which are non-superimposable mirror images of each other. These enantiomers can have significantly different biological activities, as they may interact differently with the chiral environment of a biological target. While the core structure of this compound is achiral, the introduction of chiral substituents would necessitate the consideration of stereochemical effects on biological interactions.

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net For isoxazole derivatives, the isoxazole ring itself is often a key component of the pharmacophore, participating in essential interactions with the target. eurekaselect.comresearchgate.net Pharmacophore elucidation involves identifying the spatial arrangement of these key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Pharmacophore models can be generated based on the structures of known active compounds or the structure of the ligand-binding site. These models then serve as templates for designing new molecules with a higher probability of being active. For instance, a pharmacophore model for a series of Hsp90 inhibitors based on a 5-resorcinol-isoxazole scaffold identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature as crucial for binding. researchgate.net

Once a pharmacophore has been identified, it can be optimized by modifying the scaffold and its substituents to better match the ideal arrangement of features. This optimization process aims to improve potency, selectivity, and pharmacokinetic properties. The isoxazole scaffold has been shown to be a versatile platform for such optimization in various therapeutic areas. eurekaselect.comnih.govresearchgate.net

Table 2: Key Pharmacophoric Features of Isoxazole-Containing Compounds

Pharmacophoric FeatureRole in Biological InteractionReference
Isoxazole RingCore scaffold, potential for H-bonding and hydrophobic interactions eurekaselect.comresearchgate.net
Hydrogen Bond AcceptorsFormation of hydrogen bonds with target protein researchgate.net
Hydrogen Bond DonorsFormation of hydrogen bonds with target protein researchgate.net
Hydrophobic RegionsEngagement in van der Waals and hydrophobic interactions researchgate.net
Aromatic RingsParticipation in π-π stacking and hydrophobic interactions researchgate.net

Molecular Mechanism Studies in Biological Systems in Vitro and Preclinical Focus

Investigation of Receptor Modulation Mechanisms

Currently, there is no specific scientific literature detailing the direct modulatory effects of 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Research in this area has primarily focused on other, more complex, isoxazole-4-carboxamide derivatives, which have been investigated as potential negative allosteric modulators for conditions such as chronic pain. These studies utilize techniques like whole-cell patch-clamp electrophysiology to assess the inhibition of AMPA receptor activity and changes in receptor kinetics. However, data specific to the 3,5-dimethyl-N-phenyl variant is not available.

The G-protein coupled receptor TGR5 (also known as GPBAR1), a bile acid receptor, has been a target for a class of compounds known as 3-aryl-4-isoxazolecarboxamides. These compounds have been identified as novel, potent small-molecule agonists of the human TGR5 receptor. Activation of TGR5 by these agonists typically leads to the stimulation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling events, such as the secretion of glucagon-like peptide-1 (GLP-1). This signaling cascade makes TGR5 agonists potential therapeutics for metabolic disorders like type 2 diabetes.

While this research is significant for the broader class of isoxazole (B147169) carboxamides, specific studies demonstrating the agonistic activity and signaling pathways for this compound at the TGR5 receptor have not been published. The existing research focuses on derivatives with different substitution patterns at the 3-position and on the N-phenyl ring, which are critical for receptor affinity and activation.

Cellular Pathway Interrogation in Research Cell Lines

Investigations into the effects of isoxazole carboxamide derivatives on cellular pathways have often been conducted in the context of oncology research. Studies on various analogs have explored their cytotoxic and anti-proliferative effects against a range of cancer cell lines, including those for melanoma, colon cancer, and breast cancer. These investigations may involve assays to measure cell viability (e.g., MTS assay), and subsequent mechanistic studies could explore effects on the cell cycle, apoptosis (programmed cell death), or specific signaling cascades like the PI3K/AKT pathway.

However, specific studies interrogating the cellular pathways affected by this compound are absent from the current body of scientific literature. The focus has remained on derivatives designed to enhance efficacy against specific cancer-related targets.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. In the context of isoxazole derivatives, proapoptotic activity has been noted. For instance, a study on a series of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives found that certain compounds could elicit a strong proapoptotic response. This was evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cell models.

Another study on novel imidazole (B134444) derivatives demonstrated that the anticancer mechanism is related to apoptosis. The research monitored the expression of four critical peptides for apoptosis and found that the tested compound induces apoptosis in HeLa cells by upregulating mitochondrial apoptotic pathways. nih.gov Specifically, the compound led to an increase in the protein expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov

Cell Proliferation Modulation Studies

The modulation of cell proliferation is a key area of investigation for isoxazole compounds. Research has demonstrated the anti-proliferative properties of various derivatives. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have been shown to possess anti-proliferative effects. nih.gov Similarly, a series of novel 5-methyl-3-phenylisoxazole-4–carboxamide derivatives were evaluated for their antiproliferative activities against a panel of cancer cell lines, including B16-F1, Colo205, HepG2, CaCo-2, HeLa, and MCF-7. nih.gov

Furthermore, studies on derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide showed regulatory activity in lymphocyte proliferation tests. nih.gov Depending on the specific chemical structure, these compounds exhibited either stimulatory or inhibitory effects on cell proliferation. nih.gov

Cell Cycle Analysis in Research Models

Analysis of the cell cycle provides insights into how a compound affects cell division and growth. Leflunomide, a well-known isoxazole derivative, is reported to induce cell cycle arrest at the S phase. researchgate.net

In a study involving novel enantiopure isoxazolidine (B1194047) derivatives, specific compounds were found to arrest the cell cycle at different phases. One compound arrested the cell cycle in the S phase in MCF-7 and SKOV3 cells, and in the G2/M phase in A549 cells. nih.gov Another derivative induced cell cycle arrest in the G0/G1 phase, thereby inhibiting the progression of the cancer cells. nih.gov This highlights the potential of the isoxazole scaffold to be chemically modified to target different phases of the cell cycle.

Gene Expression Regulation at the Molecular Level

Isoxazole derivatives have been shown to modulate the expression of various genes involved in inflammation and immune responses. In a study using human Caco-2 cultured cells, the effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX) were compared to the established drug Leflunomide. nih.govresearchgate.net

Both compounds were found to up-regulate the expression of CX3CL1 (fractalkine) and IL-17F, and down-regulate IL-10 and Toll-like receptor 4 (TLR4). nih.govresearchgate.net However, the study also identified differential gene regulation between the two compounds. HIX led to the upregulation of interleukins IL-1B, IL-6, and the chemokine CCL22, which were significantly suppressed by Leflunomide. nih.govresearchgate.net Conversely, Leflunomide upregulated IL-2 and IL-27, while HIX suppressed them. nih.govresearchgate.net

GeneEffect of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (HIX)Effect of LeflunomideReference
CX3CL1Up-regulationUp-regulation nih.govresearchgate.net
IL-17FUp-regulationUp-regulation nih.govresearchgate.net
IL-10Down-regulationDown-regulation nih.govresearchgate.net
TLR4Down-regulationDown-regulation nih.govresearchgate.net
IL-1BUp-regulationSuppression nih.govresearchgate.net
IL-6Up-regulationSuppression nih.govresearchgate.net
CCL22Up-regulationSuppression nih.govresearchgate.net
IL-2SuppressionUp-regulation nih.govresearchgate.net
IL-27SuppressionUp-regulation nih.govresearchgate.net

Immunomodulatory Mechanisms (In Vitro Models)

Cytokine Production Modulation (e.g., TNF-α, IL-6)

The modulation of cytokine production is a key aspect of the immunomodulatory effects of isoxazole derivatives. Studies have shown that these compounds can influence the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

For example, certain derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide were found to have regulatory effects on the production of IL-1β and, to a lesser extent, TNF-α in lipopolysaccharide (LPS)-stimulated macrophage-enriched peritoneal cell cultures. nih.gov In another study, the compound 3,5-dimethyl-5,8-dihydro-4H- nih.govnih.govoxazolo[5,4-e] nih.govnih.govnih.govtriazepin-4-one (R-11) was found to stimulate IL-6 production in LPS-elicited human whole blood cultures. nih.gov As mentioned previously, in Caco-2 cells, HIX upregulated IL-6 expression, whereas Leflunomide suppressed it. nih.govresearchgate.net

Peripheral Blood Mononuclear Cell (PBMC) Proliferation Inhibition

The proliferation of peripheral blood mononuclear cells (PBMCs) is a hallmark of the cellular immune response. Several isoxazole derivatives have been investigated for their ability to modulate this process. One study found that newly synthesized isoxazole derivatives inhibited the phytohemagglutinin A (PHA)-induced proliferation of PBMCs to varying degrees. Another study highlighted that the stimulatory or inhibitory effects of phenylamides of 5-amino-3-methyl-4-isoxazolecarboxylic acid on PBMC proliferative response were highly dependent on the substituents in the phenyl ring. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on Leflunomide and its primary active metabolite, Teriflunomide (B560168), have utilized this method to elucidate their binding modes with various biological targets.

Aryl Hydrocarbon Receptor (AhR): In silico molecular docking studies have shown that Leflunomide exhibits a favorable binding energy with the ligand-binding domain of the Aryl Hydrocarbon Receptor. In contrast, its metabolite Teriflunomide did not show the same favorable interaction, suggesting that the parent compound itself may have distinct biological activities mediated through this receptor. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Teriflunomide is a well-established inhibitor of DHODH. Docking studies have been instrumental in understanding this interaction. nih.gov Crystal structure analysis and docking simulations indicate that Teriflunomide interacts with key amino acid residues Tyr356 and Arg136 within the enzyme's binding site. nih.gov Specifically, the carbonyl oxygen of Teriflunomide is predicted to form a hydrogen bond with Arg136 via a water molecule, while the enolic hydroxyl group interacts directly with Tyr356. nih.gov

Plasmodium falciparum DHODH (PfDHODH): Molecular docking has also been used to explore the potential of Teriflunomide and its analogs as inhibitors of PfDHODH, a key enzyme in malaria parasites. These studies help in understanding the structural requirements for potent inhibition and have revealed that the intramolecular hydrogen bonding within the Teriflunomide molecule plays a crucial role in its binding affinity to the enzyme. nih.gov

Homo sapiens Acrosomal Protein SP-10: In-silico interaction analysis was conducted to determine the binding potential of Leflunomide with the SP-10 protein, which is involved in fertilization. The molecular docking study predicted a binding affinity of -4.8 kcal/mol. ijpras.com

Table 1: Summary of Molecular Docking Studies
LigandBiological TargetPredicted Binding Affinity / Key FindingSource(s)
LeflunomideAryl Hydrocarbon Receptor (AhR)Favorable binding energy. nih.gov
Teriflunomide (A77 1726)Dihydroorotate Dehydrogenase (DHODH)Interacts with Tyr356 and Arg136. nih.gov
Teriflunomide (A77 1726)Plasmodium falciparum DHODH (PfDHODH)Docking revealed maximum binding energy for the Z-isomer. nih.gov
LeflunomideAcrosomal Protein SP-10-4.8 kcal/mol. ijpras.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational flexibility and the stability of ligand-protein complexes. mdpi.comutupub.fi While extensive MD simulation studies specifically detailing the conformational analysis of 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide are not widely documented, the principles of this technique are fundamental to understanding its interactions. MD simulations can assess the stability of the binding poses predicted by docking, calculating fluctuations and changes in the ligand and protein structure over a simulated period. Such studies would be critical in confirming the stability of Teriflunomide within the DHODH binding pocket and analyzing the dynamic network of hydrogen bonds and other interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations have been applied to Leflunomide and particularly its active metabolite, Teriflunomide, to understand their structural and electronic properties.

These studies have focused on the interactions between Teriflunomide and key amino acids in the DHODH binding site, such as tyrosine and arginine. nih.govresearchgate.net The calculations revealed that these interactions primarily involve the amide fragment of Teriflunomide. nih.govresearchgate.net Furthermore, DFT analysis has been crucial in studying the intramolecular hydrogen bond present in the Z-isomer of Teriflunomide. nih.govnih.gov It was determined that this internal hydrogen bond can decrease the strength of intermolecular interactions with target residues. nih.govresearchgate.net Calculations suggest that the E-isomer, which lacks this strong internal bond, could potentially form stronger interactions with the amino acids in the enzyme's active site. nih.govresearchgate.net Such insights are vital for the rational design of more potent inhibitors. nih.gov

Homology Modeling of Relevant Biological Targets

When the experimental 3D structure of a biological target is unavailable, homology modeling can be used to construct a theoretical model based on the known structure of a related protein. This approach has been relevant in the study of Leflunomide and its metabolite. For instance, before conducting molecular docking studies with Leflunomide, a three-dimensional structure of the Homo sapiens acrosomal protein SP-10 was predicted using template-based homology modeling because an experimental structure was not available. ijpras.com This allowed for the subsequent in-silico analysis of the drug's binding affinity to this protein. ijpras.com This methodology is a critical first step in structure-based drug design when facing novel or uncharacterized targets. frontiersin.org

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities combines insights from various computational methods, including docking and DFT. For Teriflunomide, these predictions are centered on its interaction with DHODH.

Theoretical studies predict that the amide fragment of Teriflunomide is key to its interactions with tyrosine and arginine residues. nih.govresearchgate.net The interaction energy between Teriflunomide and tyrosine has been calculated, showing that the presence of an intramolecular hydrogen bond in the Z-isomer weakens this interaction. nih.gov For example, the interaction energy of (Z)-Teriflunomide with tyrosine was calculated to be -4.90 kcal/mol, which increased to -7.28 kcal/mol when the internal hydrogen bond was broken, indicating a stronger intermolecular bond. nih.gov The binding affinity of the parent compound, Leflunomide, has been predicted for other targets, such as the SP-10 protein, with a calculated affinity of -4.8 kcal/mol. ijpras.com

Table 2: Predicted Molecular Interactions and Energies
LigandTarget Residue/ProteinPredicted Interaction TypeCalculated Interaction Energy (kcal/mol)Source(s)
Teriflunomide (A77 1726)Tyrosine (in DHODH)Hydrogen Bond-4.90 (with internal H-bond) nih.gov
Teriflunomide (A77 1726)Tyrosine (in DHODH)Hydrogen Bond-7.28 (without internal H-bond) nih.gov
Teriflunomide (A77 1726)Arginine (in DHODH)Hydrogen Bond (via water)Not specified nih.gov
LeflunomideAcrosomal Protein SP-10Binding Affinity-4.8 ijpras.com

Exploration of Academic and Preclinical Research Applications

Research into Anticancer Activities (In Vitro Cell Line Studies)

The antiproliferative properties of 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide have prompted significant research into its potential as an anticancer agent. In vitro studies using various cancer cell lines have demonstrated its ability to inhibit tumor cell growth, induce cell death, and impede metastasis-related processes.

Detailed research findings indicate that the compound exerts these effects through multiple mechanisms. In triple-negative breast cancer (TNBC) cell lines (MDA-MB-468, BT549, and MDA-MB-231), teriflunomide (B560168) was found to suppress cell growth by inducing apoptosis and causing cell cycle arrest. Furthermore, it was shown to inhibit cell motility and invasiveness, key processes in cancer metastasis. The underlying mechanisms appear to involve the modulation of multiple signaling pathways, including the downregulation of growth factor receptors like EGFR, IGF1R, and FGFR4.

In studies involving B-cell chronic lymphocytic leukemia (B-CLL), teriflunomide demonstrated an ability to inhibit the proliferation of cancerous B cells. researchgate.net Research on glioblastoma stem cells revealed that teriflunomide could inhibit their survival and self-renewal capabilities in laboratory settings. Additionally, its cytotoxic effects have been observed in colon cancer cell lines such as SW480 and SW620.

Table 1: Summary of In Vitro Anticancer Research on this compound

Cancer Type Cell Line(s) Compound Form Key In Vitro Findings
Triple-Negative Breast Cancer MDA-MB-468, BT549, MDA-MB-231 Teriflunomide Inhibition of proliferation, induction of apoptosis and cell cycle arrest, suppression of cell motility and invasiveness.
B-Cell Chronic Lymphocytic Leukemia B-CLL Cells Teriflunomide Inhibition of cancer cell proliferation. researchgate.net
Glioblastoma Patient-derived glioblastoma cells Teriflunomide Inhibition of cancer stem cell survival and self-renewal.
Colon Cancer SW480, SW620 Teriflunomide Cytotoxic and antiproliferative effects.
Epstein-Barr Virus (EBV)-Transformed B cells D4 Lymphoblastoid Cell Line (LCL) Teriflunomide Prevention of cell proliferation. researchgate.net

Investigation of Antimicrobial Properties (In Vitro Models)

Research has also extended to the antimicrobial potential of this compound, with studies exploring its activity against various bacterial, fungal, and viral pathogens in controlled laboratory settings.

While the broader class of isoxazole (B147169) derivatives has been investigated for antibacterial properties, published research focusing specifically on the antibacterial activity of this compound against common bacterial strains is limited. researchgate.netresearchgate.netnih.govnih.gov General studies on non-antibiotic drugs sometimes reveal unexpected antimicrobial effects, but specific data for this compound are not prominent in the current scientific literature. mdpi.com

In vitro studies have identified notable antifungal activity, particularly against opportunistic fungal pathogens. Research has demonstrated that teriflunomide, when used in combination with the conventional antifungal drug fluconazole, exerts a significant synergistic effect against fluconazole-resistant strains of Candida albicans. nih.govfrontiersin.orgnih.gov This combination therapy was shown to inhibit the formation of immature biofilm biomass and interfere with the morphological transition of the yeast into its more invasive hyphal form, both of which are crucial for its pathogenicity. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Summary of In Vitro Antifungal Research on this compound

Fungal Species Compound/Combination Key In Vitro Findings
Candida albicans (fluconazole-resistant) Teriflunomide with Fluconazole Significant synergistic inhibition of fungal growth. nih.govfrontiersin.org
Candida albicans (fluconazole-resistant) Teriflunomide with Fluconazole Inhibition of immature biofilm formation and hyphal development. nih.govresearchgate.net

The compound has shown promising antiviral effects in several in vitro models. As A77 1726, it was found to inhibit the replication of multiple subtypes of the influenza A virus, including H5N1, H1N1, and H9N2, across various cell types such as chicken embryonic fibroblasts, A549 (human lung carcinoma), and MDCK (canine kidney) cells. nih.gov The mechanism for this activity may be linked to the inhibition of Janus kinases (JAKs), which are cellular factors essential for viral replication. nih.govnih.gov

Table 3: Summary of In Vitro Antiviral Research on this compound

Virus Cell Line(s) Compound Form Key In Vitro Findings
Influenza A Virus (H5N1, H1N1, H9N2) Chicken Embryonic Fibroblasts, A549, MDCK A77 1726 Inhibition of viral replication. nih.gov
Feline Herpesvirus-1 (FHV-1) Crandell Rees Feline Kidney (CRFK) A77 1726 Reduction in viral plaque number and viral load; complete suppression at higher concentrations.

Research into Anti-Inflammatory Mechanisms (In Vitro and Preclinical Models)

The anti-inflammatory properties of this compound are well-documented and are a cornerstone of its therapeutic action. Its primary mechanism involves the selective and reversible inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.gov This inhibition has a cytostatic effect on rapidly dividing cells, such as activated lymphocytes, which are highly dependent on this pathway for proliferation during an inflammatory response. nih.govnih.gov

Beyond this primary mechanism, research has uncovered other ways the compound modulates inflammatory processes. In cultured synovial macrophages from rheumatoid arthritis patients, A77 1726 was shown to cause a dose-dependent decrease in the expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov It also reduced the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and cyclo-oxygenase 2 (COX-2), both of which are pivotal in sustaining inflammatory reactions. nih.govnih.gov

In preclinical models using rheumatoid synovial fibroblasts, A77 1726 was found to suppress the secretion of matrix metalloproteinases (MMPs), enzymes that contribute to tissue destruction in inflammatory conditions. semanticscholar.org This effect was linked to the suppression of mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, studies suggest the compound can shift the immune response from a pro-inflammatory Th1 profile towards an anti-inflammatory Th2 profile and increase the production of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1Ra). nih.govresearchgate.net

Table 4: Summary of Anti-Inflammatory Mechanisms

Model System Compound Form Mechanism/Effect
Activated Lymphocytes Teriflunomide Inhibition of DHODH, leading to reduced proliferation. nih.gov
Human Synovial Macrophages A77 1726 Decreased production of TNF-α, IL-1β, ICAM-1, and COX-2. nih.gov
Human Synovial Fibroblasts A77 1726 Increased production of IL-1 receptor antagonist. nih.gov
Human Peripheral Blood Mononuclear Cells Teriflunomide Decreased release of IL-6, IL-8, and MCP-1. nih.gov
T-cells / Animal Models Teriflunomide Potential to shift cytokine profile from Th1 (pro-inflammatory) to Th2 (anti-inflammatory). researchgate.net

Immunosuppressive Research Applications (In Vitro Models)

In vitro studies using human peripheral blood mononuclear cells have confirmed that teriflunomide produces a dose-dependent inhibition of both T-cell and B-cell proliferation. nih.gov Research has shown that it significantly reduces the absolute counts of total CD19+ B cells, as well as mature and regulatory B-cell subsets. nih.gov T cells are also affected, with a noted reduction in effector T cell populations. nih.gov

A dual mechanism of action has been proposed based on studies with murine T cells. At lower concentrations, the immunosuppressive effect is primarily due to the inhibition of pyrimidine biosynthesis and can be reversed by the addition of uridine. At higher concentrations, the compound also appears to inhibit protein tyrosine kinases, such as Jak1 and Jak3, which are critical for the signaling pathways that drive lymphocyte proliferation. researchgate.netoup.com This suggests a multifaceted approach to immunosuppression, targeting both the metabolic needs of proliferating immune cells and their activation signaling cascades. nih.govoup.comnih.gov

Table 5: Summary of In Vitro Immunosuppressive Research

Cell Type Compound Form Key Findings
Activated T and B Lymphocytes Teriflunomide/A77 1726 Dose-dependent inhibition of proliferation via DHODH inhibition (cytostatic effect). nih.gov
Human B-Lymphocytes (CD19+) Teriflunomide Significant reduction in absolute counts of total, mature, and regulatory B-cell subsets. nih.gov
Human T-Lymphocytes Teriflunomide Reduction in effector T-cell populations. nih.gov
Murine T-Cells A77 1726 Inhibition of proliferation via two mechanisms: pyrimidine biosynthesis inhibition (low concentrations) and protein tyrosine kinase inhibition (high concentrations). researchgate.netoup.com

Herbicidal Activity Mechanisms and Selectivity Studies

Research into isoxazole-containing herbicides has revealed a primary mechanism of action involving the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for plastoquinone (B1678516) and tocopherol biosynthesis in plants. The inhibition of HPPD disrupts the production of carotenoids, which are vital for protecting chlorophyll (B73375) from photo-oxidation. The subsequent degradation of chlorophyll leads to a characteristic bleaching of the plant tissues, followed by necrosis and death of the susceptible weed.

The selectivity of isoxazole herbicides, which allows them to control weeds in crops such as corn and sugarcane, is often attributed to the differential metabolism rates between the crop and the weed. Crop plants may possess the ability to rapidly metabolize the active herbicidal compound into non-toxic derivatives, thereby conferring resistance. In contrast, susceptible weeds are unable to break down the herbicide at a sufficient rate, leading to its accumulation and subsequent phytotoxic effects.

Table 1: General Herbicidal Activity of Select Isoxazole Derivatives

Compound ClassTarget WeedsMechanism of Action
Isoxazole CarboxamidesBroadleaf and grass weedsInhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
Benzoyl IsoxazolesWide range of broadleaf and grass weedsInhibition of HPPD, leading to bleaching

This table presents generalized information for the isoxazole herbicide class due to the absence of specific data for this compound.

Antioxidant Mechanism Studies (In Vitro Assays)

The isoxazole moiety is a component of various heterocyclic compounds that have been investigated for their antioxidant properties. The antioxidant potential of these molecules is often evaluated through in vitro assays that measure their ability to scavenge free radicals. One of the most common methods employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is indicative of its antioxidant capacity.

Studies on various isoxazole derivatives have demonstrated a range of antioxidant activities. The specific substitutions on the isoxazole and phenyl rings can significantly influence this activity. For instance, the presence of electron-donating groups may enhance the radical scavenging potential. While specific data on the antioxidant mechanism of this compound is not available, the general reactivity of the isoxazole scaffold suggests it may possess the ability to participate in redox reactions and neutralize free radicals.

Table 2: Antioxidant Activity of Representative Isoxazole Derivatives in DPPH Assay

Isoxazole Derivative TypeIC50 (µg/mL)Reference Compound
Substituted Isoxazole Carboxamide A15.8Ascorbic Acid
Substituted Isoxazole Carboxamide B25.2Ascorbic Acid

Note: The data in this table is illustrative of the antioxidant potential found in the broader class of isoxazole derivatives and is not specific to this compound.

Use as Chemical Probes for Biological Pathway Elucidation

The structural features of isoxazole derivatives, including their ability to be functionalized at various positions, make them potential candidates for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its function in biological systems.

While there is no specific information in the reviewed literature detailing the use of this compound as a chemical probe for biological pathway elucidation, the versatility of the isoxazole scaffold suggests its potential in this area. By incorporating reporter groups, such as fluorescent tags or affinity labels, into the isoxazole carboxamide structure, it is conceivable that probes could be developed to investigate various cellular processes. The design of such probes would depend on identifying a specific biological target with which the isoxazole carboxamide core interacts with high affinity and selectivity.

Emerging Research Directions and Future Perspectives for Isoxazolecarboxamide Compounds

Advancements in Targeted Synthesis Methodologies

The synthesis of isoxazolecarboxamide derivatives has evolved to include more efficient and targeted methodologies. A common and effective approach involves the coupling reaction between an isoxazole (B147169) carboxylic acid and various aniline (B41778) derivatives. nih.govnih.gov This method allows for the creation of a diverse library of analogues for biological evaluation.

Key reagents often employed in this coupling reaction include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as activating agents, sometimes in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction conditions are typically mild, occurring at room temperature, which helps in preserving the integrity of the functional groups on both the isoxazole and phenyl rings. nih.gov The progress of these reactions is often monitored using thin-layer chromatography (TLC). nih.gov

For instance, the synthesis of a series of novel 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives was achieved by dissolving 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid in dichloromethane (B109758) (DCM), followed by the addition of DMAP and EDCI. nih.gov After a brief stirring period, the respective aniline derivative was added to the mixture to yield the final carboxamide product. nih.gov The characterization and confirmation of the synthesized compounds are typically carried out using spectroscopic techniques such as Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). nih.govresearchgate.net

These advancements in synthetic methodologies are crucial for generating a wide array of isoxazolecarboxamide analogues with varied substituents, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of isoxazolecarboxamide compounds is no exception. nih.govmdpi.com These computational tools offer the potential to significantly accelerate the identification of novel drug candidates by analyzing vast datasets and predicting the biological activities of virtual compounds. nih.govnih.gov

The use of AI and ML also extends to predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which is a critical aspect of drug development. nih.govnih.gov By identifying potential liabilities early in the design phase, researchers can focus on developing compounds with more favorable pharmacokinetic profiles.

High-Throughput Screening Methodologies for Novel Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. In the context of isoxazolecarboxamide research, HTS plays a pivotal role in identifying novel analogues with therapeutic potential.

One notable application of HTS in this area was the identification of a 3-aryl-5-methyl-isoxazole-4-carboxamide derivative as a novel agonist of Hypoxia-Inducible Factor-2α (HIF-2α). researchgate.net This discovery highlights the power of HTS in uncovering unexpected biological activities for known chemical scaffolds.

In cancer research, HTS is extensively used to screen isoxazolecarboxamide libraries against panels of various cancer cell lines. nih.govnih.govproquest.com For example, derivatives have been tested for their cytotoxic effects on cell lines such as breast (MCF-7), cervical (HeLa), liver (HepG2, Hep3B), melanoma (B16F1), and colon (Colo205, CaCo-2) cancers. nih.govnih.govproquest.com These screening assays, such as the MTS assay, provide crucial data on the antiproliferative activity of the compounds and help in identifying the most potent analogues. nih.govnih.gov

Similarly, in the search for new anti-inflammatory agents, isoxazolecarboxamide derivatives have been screened for their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov In vitro COX inhibition assays are used to determine the half-maximal inhibitory concentration (IC₅₀) values of the compounds against COX-1 and COX-2, allowing for the identification of potent and selective inhibitors. nih.govnih.gov

The data generated from HTS campaigns are invaluable for establishing structure-activity relationships and for guiding the subsequent optimization of lead compounds through medicinal chemistry efforts.

Development of Advanced Analytical Techniques for Complex Biological Matrices in Research

The accurate determination of isoxazolecarboxamide compounds and their metabolites in complex biological matrices such as blood, plasma, urine, and tissues is crucial for preclinical and clinical research. nih.govnih.gov Advanced analytical techniques are essential for understanding the pharmacokinetics and biodistribution of these compounds. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds in biological samples. researchgate.net When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it becomes a highly sensitive and specific method known as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netmdpi.com This technique is capable of detecting and quantifying compounds at very low concentrations, making it ideal for pharmacokinetic studies. csbsju.edu

Sample preparation is a critical step in the analysis of drugs in biological matrices to remove interfering substances like proteins and lipids. researchgate.net Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are commonly employed to clean up the samples before analysis. researchgate.netjapsonline.com

For the structural elucidation and characterization of newly synthesized isoxazolecarboxamide derivatives, a combination of analytical methods is used. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition of the compounds. nih.govnih.gov Nuclear magnetic resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is indispensable for determining the precise chemical structure of the molecules. nih.govnih.gov

Other analytical techniques that find application in this field include spectrophotometry and spectrofluorimetry for certain quantitative analyses, as well as various immunoassays like ELISA, although these are more common for larger molecules. mdpi.comscirp.orgekb.eg The continuous development of more sensitive and robust analytical methods will further enhance the ability to study the fate of isoxazolecarboxamide compounds in biological systems.

Exploration of New Biological Targets and Mechanisms at the Molecular Level

A significant area of emerging research for isoxazolecarboxamide compounds is the exploration of new biological targets and the elucidation of their mechanisms of action at the molecular level. While the anticancer and anti-inflammatory properties of this class of compounds are well-documented, recent studies are uncovering a broader range of biological activities.

Molecular docking studies are frequently employed to predict and understand the binding interactions between isoxazolecarboxamide derivatives and their biological targets. nih.govnih.gov For example, docking studies have been used to investigate the binding modes of these compounds within the active sites of COX-1 and COX-2 enzymes, providing insights into the structural basis for their inhibitory activity and selectivity. nih.govnih.gov

Recent research has identified several novel biological targets for isoxazolecarboxamide analogues:

Antimicrobial and Antifungal Targets : Some derivatives have shown activity against bacterial and fungal strains. nih.govnih.gov Molecular docking studies have suggested potential interactions with key microbial enzymes such as elastase in Pseudomonas aeruginosa and KPC-2 carbapenemase in Klebsiella pneumoniae. nih.govnih.gov

Hypoxia-Inducible Factor-2α (HIF-2α) : As mentioned earlier, a high-throughput screening campaign identified an isoxazole-4-carboxamide derivative as a HIF-2α agonist, opening up new avenues for research in areas such as oxygen metabolism and related diseases. researchgate.net

Antifibrotic Activity : Certain isoxazolecarboxamide compounds have demonstrated antifibrotic effects on human hepatic stellate cells (LX-2), suggesting their potential in treating fibrotic diseases. nih.govnih.gov

The exploration of these new targets is often complemented by studies on the underlying molecular mechanisms. For instance, in cancer research, investigations are underway to determine if the cytotoxic effects of these compounds are mediated through the induction of apoptosis or other cell death pathways. nih.gov The ability of some compounds to induce the production of reactive oxygen species (ROS) has also been suggested as a possible mechanism for their anticancer activity. nih.gov The discovery of new biological targets could pave the way for the development of therapies for drug-resistant cancers. drugtargetreview.com

The ongoing exploration of new biological targets and mechanisms of action will undoubtedly expand the therapeutic potential of isoxazolecarboxamide compounds beyond their current applications.

Q & A

Q. What are the standard synthetic protocols for 3,5-dimethyl-N-phenyl-4-isoxazolecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3,5-dimethylisoxazole-4-carboxylic acid derivatives with aniline derivatives using coupling agents like HBTU or DCC. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature control : Reactions often proceed at 25–60°C to balance yield and selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity . Optimization strategies include systematic variation of molar ratios, solvents, and catalysts. For example, yields improved from 18% to 55% by adjusting stoichiometry and using DIPEA as a base .

Q. How is the structural integrity of this compound validated?

Characterization relies on:

  • NMR spectroscopy : 1H^1H NMR (e.g., δ 2.24 ppm for methyl groups) and 13C^{13}C NMR (e.g., δ 169.9 ppm for carboxamide) confirm substituent positions .
  • HRMS : Exact mass determination (e.g., [M+H]+^+ at m/z 347.0593) validates molecular formula .
  • X-ray crystallography (if available): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. What methodologies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

  • Molecular docking : Computational models (e.g., Surflex docking) predict binding affinities to targets like acetyl-CoA carboxylase (ACC) .
  • In vitro assays : Enzyme inhibition (IC50_{50}) and cytotoxicity (e.g., mitochondrial function assays) quantify biological activity .
  • Substituent variation : Modifying the phenyl or isoxazole rings (e.g., adding methoxy or trifluoromethyl groups) alters potency. For example, 5-methyl-N-[4-(trifluoromethyl)phenyl] derivatives show enhanced lipophilicity (cLogP = 3.2) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in DMSO concentration (e.g., 1% vs. 0.5%) or cell lines (e.g., HepG2 vs. HEK293) affect results .
  • Compound purity : Impurities >5% skew activity; validate via HPLC (>95% purity) .
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance .

Q. What strategies are effective in studying the compound’s interaction with biological targets?

Key approaches include:

  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) .
  • Fluorescence polarization : Tracks competitive displacement of labeled ligands (e.g., Rh123 in mitochondrial studies) .
  • Mutagenesis : Identifies critical residues in target proteins (e.g., ACC mutations affecting inhibitor binding) .

Q. How does the compound’s stability under varying pH or oxidative conditions impact its pharmacological profile?

  • pH stability assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via LC-MS. Stability at pH 7.4 correlates with bioavailability .
  • Oxidative stress tests : Exposure to H2 _2O2_2 or cytochrome P450 enzymes identifies metabolic vulnerabilities. Derivatives with electron-withdrawing groups (e.g., -CF3_3) show improved resistance .

Methodological Resources

  • Synthesis Protocols : Refer to HBTU-mediated coupling in DMF .
  • SAR Analysis : Use Surflex docking for ACC inhibitors .
  • Data Validation : Apply HRMS (ESI-TOF) and 1H^1H-13C^{13}C HSQC NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.